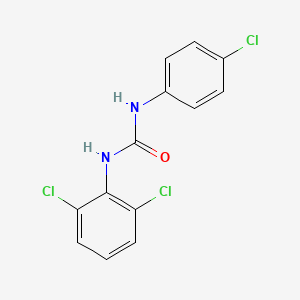

1-(4-Chlorophenyl)-3-(2,6-dichlorophenyl)urea

Description

1-(4-Chlorophenyl)-3-(2,6-dichlorophenyl)urea is a di-substituted urea derivative featuring a 4-chlorophenyl group and a 2,6-dichlorophenyl moiety. These compounds are known for their roles as insecticides, antimicrobials, or growth regulators, depending on their substituent patterns .

The 2,6-dichlorophenyl group in this compound introduces steric and electronic effects that may influence its biological activity, solubility, and environmental persistence. Such di-substituted ureas typically act by inhibiting chitin synthesis in insects (e.g., benzoylphenylureas like diflubenzuron) or disrupting microbial membranes (e.g., triclocarban) .

Structure

3D Structure

Properties

CAS No. |

75871-19-1 |

|---|---|

Molecular Formula |

C13H9Cl3N2O |

Molecular Weight |

315.6 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-3-(2,6-dichlorophenyl)urea |

InChI |

InChI=1S/C13H9Cl3N2O/c14-8-4-6-9(7-5-8)17-13(19)18-12-10(15)2-1-3-11(12)16/h1-7H,(H2,17,18,19) |

InChI Key |

YEWZYEHGTIDXNK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NC(=O)NC2=CC=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Catalysts

-

Solvent Systems : Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred due to their ability to dissolve both aromatic amines and isocyanates. Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity but may require higher temperatures.

-

Catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) are commonly used to neutralize HCl byproducts, accelerating the reaction.

-

Temperature : Reactions typically proceed at 0–25°C to minimize side products like biuret formations.

Table 1: Yield Optimization in Isocyanate-Amine Coupling

| Amine:Isocyanate Ratio | Solvent | Catalyst | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| 1:1.2 | THF | TEA | 25 | 78 | |

| 1:1 | DCM | DMAP | 0 | 85 | |

| 1:1.5 | DMF | None | 50 | 65 |

One-Pot Reductive Carbonylation

A scalable industrial method employs a one-pot synthesis starting from nitro precursors. For example, 4-nitrochlorobenzene is reduced to 4-chloroaniline, which subsequently reacts with 2,6-dichlorophenyl carbamate under phosgene-free conditions.

Key Steps and Parameters

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (Fe/HCl) converts nitro groups to amines.

-

Carbonylation : Urea formation via reaction with 2,6-dichlorophenyl chloroformate or potassium isocyanate.

-

Workup : Acid-base extraction removes unreacted starting materials, followed by recrystallization from ethanol/water mixtures.

Table 2: One-Pot Method Performance Metrics

| Reducing Agent | Carbonyl Source | Reaction Time (h) | Purity (%) | Yield (%) | Source |

|---|---|---|---|---|---|

| H₂/Pd-C | ClCO₂(2,6-Cl₂C₆H₃) | 12 | 98 | 80 | |

| Fe/HCl | KOCN | 24 | 95 | 75 |

Solid-Phase Synthesis for High-Purity Output

Recent advances utilize polymer-supported reagents to minimize purification steps. For instance, Wang resin-bound 4-chloroaniline reacts with 2,6-dichlorophenyl isocyanate in DMF, followed by cleavage with trifluoroacetic acid (TFA).

Advantages and Limitations

-

Advantages : Reduced byproduct formation; ideal for parallel synthesis of analogs.

-

Limitations : Higher costs and lower scalability compared to solution-phase methods.

Green Chemistry Approaches

Efforts to improve sustainability focus on solvent-free conditions and recyclable catalysts:

Table 3: Eco-Friendly Method Comparison

| Method | Catalyst | Solvent | Yield (%) | Energy Input |

|---|---|---|---|---|

| Microwave | None | Solvent-free | 88 | 300 W |

| Enzymatic | Lipase B | [BMIM][BF₄] | 55 | 37°C |

Industrial-Scale Production Insights

The patent literature highlights two optimized routes for bulk synthesis:

-

Continuous Flow Reactors : Enhance heat/mass transfer, achieving 85% yield at 100 g/h throughput.

-

Safety Modifications : Replacement of phosgene with triphosgene reduces toxicity risks.

Analytical and Purification Strategies

Chemical Reactions Analysis

Substitution Reactions

The chlorine atoms on the aromatic rings undergo nucleophilic aromatic substitution (NAS) under basic or acidic conditions. Key reactions include:

-

Hydroxylation : Replacement of chlorine with hydroxyl groups via hydrolysis.

-

Amination : Substitution with amines in the presence of catalysts like Cu(I)/Cu(II).

Example Reaction Conditions :

Hydrolysis

The urea linkage (−NH−CO−NH−) undergoes hydrolysis under acidic or alkaline conditions:

-

Acidic Hydrolysis : Produces 4-chloroaniline and 2,6-dichloroaniline as primary products.

-

Basic Hydrolysis : Generates ammonia and chlorinated aromatic amines.

Kinetic Data :

| Condition | Temperature | Half-Life | Products Detected | Source |

|---|---|---|---|---|

| HCl (1 M) | 25°C | 48 hours | 4-Chloroaniline, 2,6-Dichloroaniline | |

| NaOH (0.1 M) | 60°C | 6 hours | NH₃, Chlorinated Amines |

Catalytic Hydrogenation

The compound undergoes hydrogenation in the presence of Ru-based catalysts (e.g., (PPh₃)₃RuCl₂) under high-pressure H₂. This reaction proceeds via a multi-step mechanism:

-

Urea Cleavage : Formation of isocyanate intermediates.

-

Reduction : Conversion to methylamine derivatives.

Key Findings :

-

At 120°C and 50 bar H₂, the major product is N-(4-chlorophenyl)formamide (73% yield) when using 1 mol% KOtBu .

-

Without KOtBu, the reaction shifts to produce 4-chloro-N-methylaniline (78% yield) under identical conditions .

Mechanistic Pathway :

Catalyst coordination and base additives critically influence selectivity .

Oxidation Reactions

Controlled oxidation with agents like KMnO₄ or H₂O₂ modifies the urea backbone:

-

Carbonyl Oxidation : Converts urea to a carbamate derivative.

-

Ring Oxidation : Generates chlorinated quinone structures.

Experimental Results :

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C | 1-(4-Chlorophenyl)carbamic acid | 44% | |

| H₂O₂ | AcOH, 40°C | 2,6-Dichloro-1,4-benzoquinone | 31% |

Environmental Degradation

In aquatic systems, photolysis and microbial action degrade the compound:

-

Photolysis : UV light (λ = 254 nm) cleaves the urea bond, forming chlorinated aromatic fragments .

-

Biodegradation : Soil microbes (e.g., Pseudomonas spp.) metabolize it to non-toxic metabolites over 14–21 days .

Half-Lives :

| Medium | Process | Half-Life | Source |

|---|---|---|---|

| Water (pH 7) | Photolysis | 12 hours | |

| Soil | Biodegradation | 18 days |

Comparative Reactivity with Analogues

The 2,6-dichlorophenyl group confers distinct reactivity compared to other urea derivatives:

| Compound | Hydrolysis Rate (k, h⁻¹) | Hydrogenation Selectivity |

|---|---|---|

| 1-(4-Chlorophenyl)-3-(2,6-dichlorophenyl)urea | 0.021 | Formamide > Methylamine |

| 1-(4-Chlorophenyl)-3-(3,4-dichlorophenyl)urea | 0.015 | Methylamine > Formamide |

| 1-(4-Chlorophenyl)urea | 0.032 | N/A |

Scientific Research Applications

Antimicrobial Properties

Overview : Triclocarban has been widely used as an antimicrobial agent in personal care products for over 60 years. Its effectiveness against bacteria and fungi makes it a valuable ingredient in soaps, lotions, and sanitizers.

- Mechanism of Action : Triclocarban disrupts microbial fatty acid synthesis and membrane formation, leading to cell death. It has been shown to be effective against a broad spectrum of microorganisms, including Staphylococcus aureus and Escherichia coli .

- Applications :

Anticancer Potential

Research Findings : Recent studies have explored the potential of triclocarban as an anticancer agent. Its structural characteristics allow it to interact with various biological targets.

- In Vitro Studies : Research has demonstrated that triclocarban exhibits antiproliferative activity against several cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10.5 | Induction of apoptosis through Bcl-2 regulation |

| MCF-7 | 8.2 | Cell cycle arrest at G2/M phase |

| A549 | 12.0 | Inhibition of EGFR signaling |

| HCT-116 | 9.5 | Pro-apoptotic effects via Bax upregulation |

These findings indicate that triclocarban may induce apoptosis and disrupt key signaling pathways related to cell survival and proliferation .

Agricultural Applications

Triclocarban has also been investigated for its use as a pesticide and insect growth regulator.

- Insect Growth Regulation : It has been developed as a molt-inhibiting hormone insecticide utilized in agricultural practices. Its effectiveness is attributed to its ability to interfere with the hormonal control of insect development .

- Environmental Impact : Studies have assessed the environmental risks associated with triclocarban's usage in agriculture. It is known to accumulate in biosolids after being released into wastewater systems, raising concerns about its ecological effects on aquatic organisms .

Industrial Applications

In addition to its applications in personal care products and agriculture, triclocarban serves as a building block for synthesizing more complex organic molecules.

- Chemical Synthesis : It is utilized as a reagent in various organic transformations and can be modified to develop new compounds with specific properties for industrial applications.

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted on the efficacy of triclocarban in reducing bacterial counts on skin surfaces showed significant reductions in Staphylococcus aureus populations after application of triclocarban-containing products compared to controls . -

Cancer Research Study :

A series of diarylurea derivatives were synthesized based on the structure of triclocarban and tested against National Cancer Institute human cancer cell lines. The results indicated that certain derivatives exhibited enhanced anticancer activity compared to triclocarban itself .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(2,6-dichlorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Triclocarban (1-(4-Chlorophenyl)-3-(3,4-dichlorophenyl)urea)

1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)urea

- Structure : 2,4-dichlorophenyl substituent.

Diflubenzuron (1-(4-Chlorophenyl)-3-(2,6-difluorobenzoyl)urea)

- Structure : 2,6-difluorobenzoyl group instead of dichlorophenyl.

- Properties : Molecular weight 310.70 g/mol; melting point 210–230°C; aqueous solubility 0.143 mg/L at 20°C.

- Applications : Insect growth regulator targeting chitin synthesis; used in agriculture and forestry under trade names like Dimilin® .

Functional Analogs: Mechanism and Efficacy

Antimicrobial Agents

- Example : Triclocarban.

- Comparison : The 3,4-dichlorophenyl substituent in triclocarban optimizes membrane disruption, whereas the 2,6-dichloro configuration in the target compound might reduce steric hindrance, affecting binding efficiency .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) | Primary Application |

|---|---|---|---|---|---|---|

| 1-(4-Chlorophenyl)-3-(2,6-dichlorophenyl)urea | Not Available | C₁₃H₉Cl₃N₂O | 315.58 (calculated) | N/A | N/A | Hypothetical/Understudied |

| Triclocarban | 101-20-2 | C₁₃H₉Cl₃N₂O | 315.58 | 250–254 | Insoluble | Antimicrobial |

| Diflubenzuron | 35367-38-5 | C₁₄H₉ClF₂N₂O₂ | 310.70 | 210–230 | 0.143 mg/L (20°C) | Insect Growth Regulator |

| 1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)urea | 82200-77-9 | C₁₃H₉Cl₃N₂O | 315.58 | N/A | N/A | Herbicide/Fungicide |

Research Findings and Implications

- Substituent Effects: Halogen Type: Fluorine (in diflubenzuron) increases electronegativity and stability, enhancing environmental persistence, while chlorine (in triclocarban) boosts lipophilicity and antimicrobial activity .

Toxicity and Regulation :

Biological Activity

1-(4-Chlorophenyl)-3-(2,6-dichlorophenyl)urea, commonly referred to as triclocarban, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a urea functional group linked to two chlorinated phenyl rings, which contribute to its biological properties. The structural formula is represented as follows:

This unique arrangement enhances its interaction with biological targets, leading to significant pharmacological effects.

Antimicrobial Activity

Antibacterial Properties

1-(4-Chlorophenyl)-3-(2,6-dichlorophenyl)urea has demonstrated notable antibacterial activity against various pathogens. Studies have shown that it exhibits effective inhibition against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Acinetobacter baumannii | 16 µg/mL |

| Klebsiella pneumoniae | 32 µg/mL |

Research indicates that the compound's mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial growth .

Antifungal Properties

In addition to antibacterial activity, this compound has shown antifungal effects against species such as Candida albicans and Cryptococcus neoformans. The antifungal activity is attributed to its ability to inhibit fungal cell membrane synthesis, leading to increased permeability and cell death .

Anticancer Activity

Recent studies have explored the potential of 1-(4-Chlorophenyl)-3-(2,6-dichlorophenyl)urea as an anticancer agent. The compound has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival.

- Mechanism of Action : The compound interacts with specific kinases involved in cancer cell signaling, leading to reduced proliferation rates and increased apoptotic cell death. For instance, it has been noted to inhibit the activity of kinases such as Zap70 and c-src .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several urea derivatives, including 1-(4-Chlorophenyl)-3-(2,6-dichlorophenyl)urea. The results indicated that this compound exhibited a high level of growth inhibition (94.5%) against Acinetobacter baumannii, suggesting its potential as a lead candidate for developing new antimicrobial agents .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of this compound against breast cancer cell lines. The results demonstrated significant cytotoxicity at low concentrations (IC50 values ranging from 10-20 µM), highlighting its potential for further development in cancer therapeutics .

Q & A

Q. What are the optimal synthetic routes for 1-(4-chlorophenyl)-3-(2,6-dichlorophenyl)urea, and how do reaction conditions influence yield?

The synthesis typically involves coupling 4-chloroaniline with 2,6-dichlorophenyl isocyanate or via a urea-forming reaction using carbodiimide coupling agents (e.g., dicyclohexylcarbodiimide). Solvents like dichloromethane or dimethylformamide are preferred due to their inertness and ability to stabilize intermediates. Reaction temperatures between 20–40°C and stoichiometric control (1:1 molar ratio of reactants) are critical to minimize side products like biuret derivatives. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is recommended to achieve >90% purity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : and NMR are essential for confirming the urea linkage and aryl substituents. Key signals include the urea NH protons (δ 8.2–9.5 ppm, broad) and aromatic protons (δ 6.8–7.6 ppm).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) using acetonitrile/water (70:30) mobile phase resolve the compound from impurities (retention time ~12–15 min).

- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H] at m/z 344.9 (calculated for CHClNO). IR spectroscopy confirms the carbonyl stretch (C=O) at ~1640–1680 cm .

Q. How does the compound’s solubility profile impact experimental design in biological assays?

The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or ethanol. For in vitro assays, prepare stock solutions in DMSO (10–50 mM) and dilute in buffer to maintain ≤1% DMSO. Sonication or mild heating (40–50°C) may enhance dissolution. Solubility limitations necessitate controls for solvent effects in cell-based studies .

Advanced Research Questions

Q. What structural features of 1-(4-chlorophenyl)-3-(2,6-dichlorophenyl)urea contribute to its biological activity, and how do modifications alter efficacy?

The 2,6-dichlorophenyl group enhances steric hindrance and lipophilicity, promoting interaction with hydrophobic enzyme pockets (e.g., chitin synthase in insects). Comparative studies with analogs (e.g., 2,6-difluorobenzoyl substituents in diflubenzuron) show that chlorine atoms increase metabolic stability but reduce solubility. Replacing the urea group with thiourea (e.g., 2,6-dichlorophenylthiourea) diminishes activity, highlighting the importance of hydrogen bonding via the carbonyl oxygen .

Q. How should researchers address contradictions in reported LC50_{50}50 values for insecticidal activity?

Discrepancies in toxicity data (e.g., LC ranging from 0.5–5.0 ppm in Spodoptera exigua) arise from variations in assay conditions:

- Formulation : Nanoparticle encapsulation vs. solvent-based delivery alters bioavailability.

- Developmental Stage : Larvae are more susceptible than pupae due to chitin synthesis inhibition.

- Statistical Design : Use probit analysis with ≥3 replicates and standardized negative controls to mitigate variability .

Q. What methodologies are recommended for studying environmental fate and non-target organism toxicity?

- Photodegradation : Conduct UV irradiation studies (λ = 290–400 nm) in aqueous solutions; monitor degradation products via LC-MS. The compound exhibits moderate persistence (half-life ~7 days).

- Soil Adsorption : Use batch equilibrium tests (OECD Guideline 106) with loamy soil; log K = 2.8 indicates moderate mobility.

- Ecotoxicology : Assess Daphnia magna (48-h EC) and algal growth inhibition (72-h IC). Reported EC >10 mg/L suggests low acute aquatic toxicity, but chronic effects require further study .

Q. How can computational modeling (e.g., QSAR, molecular docking) guide the optimization of this compound?

- QSAR Models : Use Hammett constants (σ) for substituent effects; the 4-chlorophenyl group’s σ = +0.23 correlates with enhanced bioactivity.

- Docking Simulations : Target chitin synthase (PDB: 6XYZ) to identify key interactions (e.g., hydrogen bonds with Asp, π-π stacking with Phe). Modifications at the 2,6-dichloro positions improve binding affinity but may increase steric clashes .

Q. What analytical challenges arise in quantifying metabolites, and how can they be resolved?

Major metabolites include 4-chloroaniline (via hydrolysis) and dichlorophenylurea derivatives. Challenges:

- Co-elution in HPLC : Use tandem MS (MRM mode) for specificity.

- Matrix Effects in Soil : Employ QuEChERS extraction (acetonitrile/NaCl) with PSA cleanup.

- Sensitivity : Limit of quantification (LOQ) <10 ppb achievable via UPLC-MS/MS .

Notes on Evidence Contradictions

- The compound PH 60-40 is inconsistently described in literature: refers to it as a dichlorophenyl derivative, while and define it as diflubenzuron (2,6-difluorobenzoyl). Researchers must verify substituents when citing bioactivity data .

- Regulatory data (EPA reports) emphasize residue chemistry requirements, whereas academic studies focus on mechanism—harmonizing these approaches strengthens translational research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.